molecular formula C12H22N2O5S B558482 Boc-D-Met-Gly-OH CAS No. 69612-71-1

Boc-D-Met-Gly-OH

Cat. No. B558482
CAS RN: 69612-71-1
M. Wt: 306.38 g/mol
InChI Key: PEKPTLWQVLOJAJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-D-Met-Gly-OH” is a compound used in peptide chemistry . It is also known as "Boc-D-methionyl-glycine" . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of “Boc-D-Met-Gly-OH” involves the use of Boc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .


Molecular Structure Analysis

The molecular formula of “Boc-D-Met-Gly-OH” is C12H22N2O5S . Its IUPAC name is { [2- [ (tert-butoxycarbonyl)amino]-4- (methylsulfanyl)butanoyl]amino}acetic acid .


Chemical Reactions Analysis

“Boc-D-Met-Gly-OH” can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .


Physical And Chemical Properties Analysis

“Boc-D-Met-Gly-OH” is a white powder with a molecular weight of 306.38 . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of Trehalose-Centered Dipeptide Esters : The esterification of alpha,alpha-trehalose with dipeptide acyl donors like Boc-Phe-Met-OH and Boc-Gly-Gly-OH, producing products with varying substitution patterns. The study emphasizes the influence of the acylating reagent's structural properties, including its sterical demands, on the distribution of acyl moieties around the disaccharide core molecule (Jerić et al., 2006).

  • C-Alkylation of Glycine Residues in Peptides : Utilization of Boc-protected tripeptides, including Boc-Leu-Gly-MeLeu-OH, in studying the alkylation of glycine residues. This research demonstrates the production of peptide derivatives with various side chains from a given precursor (Bossler & Seebach, 1994).

  • Synthesis and Purification of Aggregation-Prone Hydrophobic Peptides : A study on the incorporation of an Fmoc dipeptide with a modified 2-hydroxy-4-methoxybenzyl group for the synthesis and purification of hydrophobic peptides. This method assists in increasing peptide solubility during purification and facilitates MALDI-TOF mass spectrometry analysis (Wahlström, Planstedt, & Undén, 2008).

  • Examination of Methanesulphonic Acid Procedure in Peptide Synthesis : Research on the cleavage of protecting groups like Boc-Met-OH in peptide synthesis using methanesulphonic acid. This method leads to the formation of methionine-S-methyl sulphonium salt, a crucial intermediate in synthesizing peptides containing methionine (Irie et al., 1977).

  • Synthesis of Monothiated Analogues of Boc-Gly-S-Ala-Aib-OMe : This research involves the synthesis and crystal structure analysis of monothiated analogues of a model tripeptide. The study provides insights into the structural changes induced by thiation in peptides (Jensen et al., 1985).

  • Synthesis of Linear and Cyclic Peptides Related to Met- and Leu-enkephalin : This study describes the synthesis of peptides containing Phe-Met sequences and explores their enzymatic degradation and conformational restrictions by cyclization (Nispen & Greven, 2010).

Safety And Hazards

When handling “Boc-D-Met-Gly-OH”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKPTLWQVLOJAJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Met-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MW Holladay, MJ Bennett, MD Tufano… - Journal of medicinal …, 1992 - ACS Publications
A series of modifications of theCCK7 analogue (des-NH2) Tyr (S03~)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 was prepared and testedfor binding to guinea pigCCK-A and CCK-B receptors and …
Number of citations: 39 pubs.acs.org
К ФРАНСУА, П ЯНОШ - 1981 - elibrary.ru
(2)" остатки А и D имеют конфигурацию L или DL-ряда е—конфигурацию L, D, или DL-ряда, если R, и R, вместе означают группу—Снт-сна-, А также может иметь D-…
Number of citations: 0 elibrary.ru

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